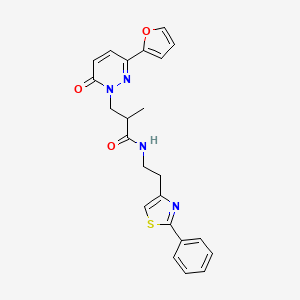
N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide” is a chemical compound with the molecular formula C20H20N4O3S and a molecular weight of 396.47. It belongs to the class of pyridopyrimidines, which are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of related pyridopyrimidine compounds involves various synthetic protocols . For instance, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in the pyridine ring can lead to four possible skeletons for this combination .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of a 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on pyrimidine derivatives, such as those involving the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, has shown significant promise for their anti-inflammatory and analgesic properties. These compounds have been evaluated for their potential as cyclooxygenase inhibitors, exhibiting notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests the potential for related compounds in medical applications focusing on inflammation and pain management.
Antimicrobial Applications
The antimicrobial activity of pyrimidine derivatives has also been investigated, with some compounds showing promising antibacterial and antifungal activities. These findings are crucial for developing new antimicrobial agents in response to growing antibiotic resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antidepressant and Nootropic Agents
Compounds with pyrimidine structures have been synthesized and evaluated for their antidepressant and nootropic activities. Studies involving N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and their analogs have shown potential as central nervous system active agents, highlighting the importance of structural features in modulating biological activity (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticonvulsant Agents
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and their evaluation as anticonvulsant agents demonstrate the utility of pyrimidine derivatives in addressing neurological disorders. Molecular docking studies have helped in identifying compounds with significant affinity towards relevant biological targets, offering insights into the design of more effective anticonvulsant medications (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Anticancer Applications
The synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid underscore the therapeutic potential of pyrimidine derivatives in oncology. These compounds have demonstrated significant anticancer activity, illustrating the importance of the pyrimidine core in medicinal chemistry (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-17-10-14(26-2)7-8-18(17)27-3/h4-11H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVFQHCOPBGNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)
![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)
